N-(4-bromophenyl)-2-(methylsulfanyl)benzamide N-(4-bromophenyl)-2-(methylsulfanyl)benzamide
Brand Name: Vulcanchem
CAS No.: 791804-73-4
VCID: VC21488772
InChI: InChI=1S/C14H12BrNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
SMILES: CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C14H12BrNOS
Molecular Weight: 322.22g/mol

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide

CAS No.: 791804-73-4

Cat. No.: VC21488772

Molecular Formula: C14H12BrNOS

Molecular Weight: 322.22g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide - 791804-73-4

Specification

CAS No. 791804-73-4
Molecular Formula C14H12BrNOS
Molecular Weight 322.22g/mol
IUPAC Name N-(4-bromophenyl)-2-methylsulfanylbenzamide
Standard InChI InChI=1S/C14H12BrNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Standard InChI Key OFYPHBMQGQGVIF-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br
Canonical SMILES CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Introduction

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide is an organic compound belonging to the benzamide family, characterized by the presence of a bromine atom, a methylthio group, and an amide functional group. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis

The synthesis of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide typically involves:

  • Preparation of the Amide Core: The reaction between 4-bromoaniline and a benzoyl derivative forms the amide bond.

  • Introduction of the Methylsulfanyl Group: A nucleophilic substitution reaction introduces the methylthio functionality at the desired position on the aromatic ring.

This synthetic pathway ensures regioselectivity and high yield.

Medicinal Chemistry

Benzamide derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. While specific biological data for N-(4-bromophenyl)-2-(methylsulfanyl)benzamide is limited, its structural similarity to other active benzamides suggests potential pharmacological applications.

Material Science

The presence of electron-withdrawing (bromine) and electron-donating (methylthio) groups makes this compound a candidate for use in organic electronics or as a precursor in advanced material synthesis.

Related Compounds and Studies

Several related benzamide derivatives have been studied for their biological activities:

  • Antimicrobial Activity: Compounds with bromine substitutions have shown efficacy against bacterial strains due to their ability to disrupt cellular processes .

  • Anticancer Potential: Benzamides with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 .

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